
4-(2-Methyl-1,8-naphthyridin-3-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid: (CAS Number: 2613388-69-3) is a chemical compound with the following properties:
IUPAC Name: 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid
Molecular Formula: CHNO
Molecular Weight: 230.27 g/mol
InChI Code: 1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H,1H,(H,16,17)
準備方法
Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis using appropriate starting materials and reaction conditions.
化学反応の分析
Reactivity:: 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid may undergo various reactions, including:
Oxidation: It can be oxidized under suitable conditions.
Substitution: Nucleophilic substitution reactions may occur at the carboxylic acid group.
Reduction: Reduction of the carbonyl group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert the compound to its corresponding carboxylic acid.
Substitution: Alkyl halides or other nucleophiles can replace the carboxylic acid hydrogen, yielding substituted derivatives.
Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH) can reduce the carbonyl group to an alcohol.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Potential therapeutic applications, although specific studies are scarce.
Industry: Limited information exists regarding industrial applications.
作用機序
The exact mechanism by which 4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic acid exerts its effects remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
類似化合物との比較
While detailed comparisons are lacking, this compound’s uniqueness lies in its naphthyridine core structure. Similar compounds include other carboxylic acids and naphthyridine derivatives.
Enamine product page. BenchChem or Smolecule.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-10(4-2-6-12(16)17)8-11-5-3-7-14-13(11)15-9/h3,5,7-8H,2,4,6H2,1H3,(H,16,17) |
InChIキー |
CHCQBBWLZNOAGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C=CC=NC2=N1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


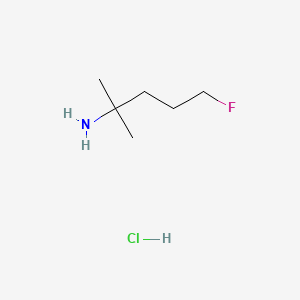
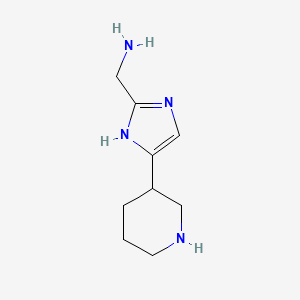

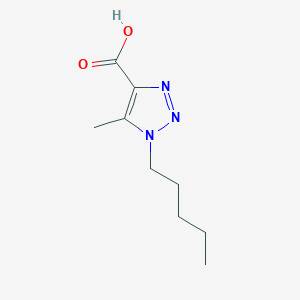
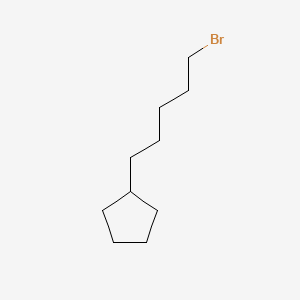
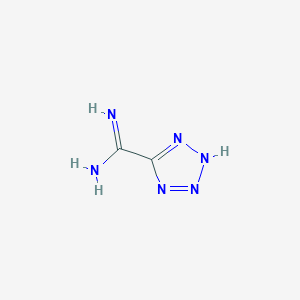
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

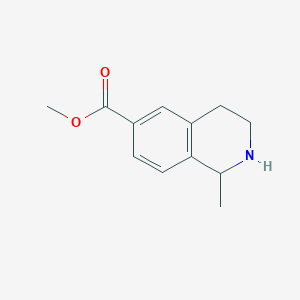

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
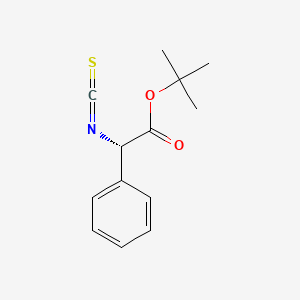
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
